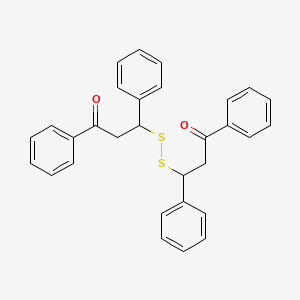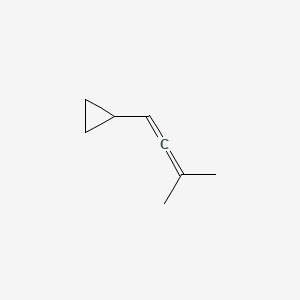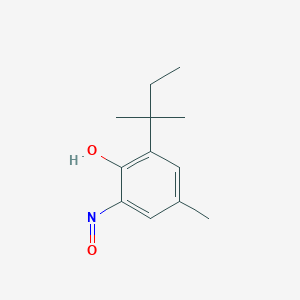
1-Propanone, 3,3'-dithiobis[1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two phenyl groups and a dithiobis linkage, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with sulfur-containing reagents. One common method includes the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying electron transfer reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- involves its interaction with molecular targets through its dithiobis linkage. This linkage can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is unique due to its dithiobis linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .
Properties
CAS No. |
61138-07-6 |
|---|---|
Molecular Formula |
C30H26O2S2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
3-[(3-oxo-1,3-diphenylpropyl)disulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-20,29-30H,21-22H2 |
InChI Key |
DTPDSLMPYGAABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SSC(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
